Flumetaulam

Description

Scope and Objectives of Flumetaulam Research in the Academic Landscape

Academic research on Flumetsulam (B1672885) has encompassed a wide range of scientific disciplines, driven by the need to understand its efficacy, environmental behavior, and the mechanisms of weed resistance. The primary objectives of this research include:

Efficacy and Selectivity: A significant portion of research has focused on determining the effectiveness of Flumetsulam on various broadleaf weeds and its safety for different crops. chemicalwarehouse.comimtrade.com.au4farmers.com.au Studies have evaluated its performance as a post-emergence herbicide, both alone and in combination with other herbicides, to broaden the spectrum of control. imtrade.com.auresearchgate.net

Environmental Fate and Behavior: Researchers have extensively studied the environmental fate of Flumetsulam, including its persistence in soil and water. publications.gc.caeuropa.eu Key areas of investigation include its degradation pathways (primarily microbial), potential for leaching into groundwater, and its mobility in different soil types. publications.gc.caillinois.eduepa.govcambridge.org Studies have shown that Flumetsulam's persistence can be influenced by soil pH and organic matter content. illinois.educdnsciencepub.com

Mechanism of Action and Resistance: A core area of research has been the elucidation of Flumetsulam's mode of action as an inhibitor of the acetolactate synthase (ALS) enzyme. nih.govimtrade.com.auherts.ac.uk Following the emergence of resistant weeds, a substantial body of research has been dedicated to understanding the biochemical and genetic basis of this resistance. tandfonline.comresearchgate.nettandfonline.comhracglobal.com These studies are crucial for developing sustainable weed management strategies. agpro.co.nz

Residue Analysis: Research has also been directed towards developing analytical methods for detecting Flumetsulam residues in soil, water, and plant tissues. nih.govcaws.org.nz This is important for monitoring its environmental presence and ensuring that residue levels in food crops remain within safe limits. ncsu.edu

Detailed Research Findings

| Research Focus | Key Findings | Citations |

| Mechanism of Action | Inhibits the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), which is crucial for the biosynthesis of branched-chain amino acids (leucine, isoleucine, and valine) in plants. | chemicalwarehouse.comnih.govimtrade.com.auherts.ac.uk |

| Environmental Fate (Soil) | Degrades in soil primarily through microbial action. Its half-life in soil can range from approximately 30 to 90 days and is generally less persistent in soils with higher pH. It has a low to moderate potential for leaching. | publications.gc.caeuropa.euillinois.eduepa.gov |

| Environmental Fate (Water) | Considered to be persistent in aquatic environments under aerobic conditions. It is highly soluble in water and is expected to remain in the water phase with minimal partitioning to sediment. | publications.gc.ca |

| Weed Resistance | The repeated use of Flumetsulam has led to the evolution of resistance in several weed species, including Ranunculus acris and Amaranthus hybridus. This resistance is often due to modifications in the target ALS enzyme. | herts.ac.uktandfonline.comresearchgate.nettandfonline.comhracglobal.comnih.govawsjournal.org |

| Crop Selectivity | The selectivity of Flumetsulam is attributed to the rapid metabolism of the active ingredient into non-toxic compounds by tolerant crops like corn and soybeans. Susceptible plants are unable to metabolize the compound quickly enough to prevent the inhibition of the ALS enzyme. | imtrade.com.auillinois.edu |

Structure

2D Structure

3D Structure

Properties

CAS No. |

98967-55-6 |

|---|---|

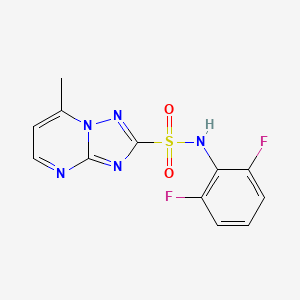

Molecular Formula |

C12H9F2N5O2S |

Molecular Weight |

325.30 g/mol |

IUPAC Name |

N-(2,6-difluorophenyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide |

InChI |

InChI=1S/C12H9F2N5O2S/c1-7-5-6-15-11-16-12(17-19(7)11)22(20,21)18-10-8(13)3-2-4-9(10)14/h2-6,18H,1H3 |

InChI Key |

AORNZGGULYMOMX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=NC2=NC(=NN12)S(=O)(=O)NC3=C(C=CC=C3F)F |

Origin of Product |

United States |

Mechanistic Investigations of Flumetaulam S Actions

Cellular and Molecular Modes of Action of Flumetsulam (B1672885)

Flumetsulam is absorbed by both the roots and foliage of plants. caws.org.nzvillacrop.co.zaimtrade.com.au Following absorption, it is translocated systemically throughout the plant via the xylem and phloem to the growing points, where it exerts its effects. villacrop.co.zaimtrade.com.au The primary molecular action of Flumetsulam is the inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). villacrop.co.zaimtrade.com.aunih.govchemicalwarehouse.com This enzyme is critical for the biosynthesis of branched-chain amino acids. nih.govcedia.edu.ec

The inhibition of ALS by Flumetsulam leads to a cascade of cellular events. The immediate consequence is the cessation of the production of the essential amino acids valine, leucine (B10760876), and isoleucine. evitachem.comvillacrop.co.za This blockage of amino acid synthesis subsequently halts protein synthesis, which is vital for cell division and plant growth. imtrade.com.auchemicalwarehouse.com As a result, affected plants stop growing almost immediately after treatment. imtrade.com.au The selectivity of Flumetsulam is believed to be related to the rate at which different plant species can metabolize the compound. imtrade.com.au Susceptible plants are unable to rapidly break down Flumetsulam, allowing it to reach and inhibit the ALS enzyme, while tolerant plants can quickly metabolize it into non-toxic substances. imtrade.com.au

Table 1: Cellular and Molecular Effects of Flumetsulam

| Effect | Description | References |

|---|---|---|

| Absorption | Absorbed by both roots and foliage. | caws.org.nzvillacrop.co.zaimtrade.com.au |

| Translocation | Systemically transported via xylem and phloem to meristems. | villacrop.co.zaimtrade.com.au |

| Primary Action | Inhibition of the enzyme acetolactate synthase (ALS). | villacrop.co.zaimtrade.com.aunih.govchemicalwarehouse.com |

| Metabolic Impact | Blocks the biosynthesis of valine, leucine, and isoleucine. | evitachem.comvillacrop.co.za |

| Cellular Consequence | Halts protein synthesis and cell division, leading to cessation of growth. | imtrade.com.auchemicalwarehouse.com |

Biochemical Target Elucidation for Flumetsulam

The specific biochemical target of Flumetsulam has been unequivocally identified as the enzyme acetolactate synthase (ALS) (EC 2.2.1.6). nih.govnih.govcedia.edu.ec ALS is the first and rate-limiting enzyme in the biosynthetic pathway of the branched-chain amino acids: valine, leucine, and isoleucine. nih.govcedia.edu.ec This pathway is present in plants and microorganisms but not in animals, which contributes to the herbicide's low toxicity in mammals. cedia.edu.ecregulations.gov

Flumetsulam acts as a potent inhibitor of ALS. evitachem.comchemicalwarehouse.com It binds to a site on the enzyme that is distinct from the catalytic active site. wikipedia.org This binding prevents the enzyme's normal substrates from accessing the active site, thereby blocking the first step in the synthesis of these essential amino acids. evitachem.com The inhibition of ALS leads to a deficiency in valine, leucine, and isoleucine, which in turn inhibits DNA synthesis and ultimately leads to the death of the plant. wikipedia.org

Research has shown that Flumetsulam is part of a larger group of ALS-inhibiting herbicides, which includes other chemical families such as sulfonylureas, imidazolinones, pyrimidinyl oxybenzoates, and sulfonylamino carbonyl triazolinones. wikipedia.orgucanr.edu While their chemical structures differ, they all share the same mode of action by targeting the ALS enzyme. wikipedia.org

Table 2: Research Findings on the Biochemical Target of Flumetsulam

| Biochemical Target | Enzyme Commission Number | Function | Mechanism of Inhibition by Flumetsulam | References |

|---|---|---|---|---|

| Acetolactate Synthase (ALS) / Acetohydroxyacid Synthase (AHAS) | EC 2.2.1.6 | Catalyzes the first step in the biosynthesis of branched-chain amino acids (valine, leucine, isoleucine). | Binds to a specific site on the enzyme, preventing substrate access to the active site. | evitachem.comnih.govnih.govcedia.edu.ecwikipedia.org |

Environmental Fate and Transport of Flumetaulam

Persistence and Dissipation Kinetics of Flumetsulam (B1672885) in Environmental Compartments

The persistence of flumetsulam varies significantly depending on the environmental compartment.

In soil, flumetsulam's persistence is influenced by a combination of factors including soil type, pH, organic matter content, and microbial activity. illinois.eduresearchgate.net The primary degradation pathway in soil is microbial breakdown. illinois.edu

Half-Life in Soil: The half-life of flumetsulam in soil can range from as short as 13 days to as long as 246 days. nih.govechemi.com Laboratory studies have reported half-lives of 30 to 90 days. illinois.edu One study observed a half-life of 23.1 days with a 69% dissipation rate over 35 days. researchgate.net Another field study reported half-lives ranging from 20 to 46 days. cambridge.org In a study on sandy-loam and loamy-sand soils, the half-life was approximately 41 and 30 days, respectively. nih.gov The degradation rate is generally faster in soils with higher pH and lower organic carbon content. epa.govpublications.gc.ca For instance, in higher pH soils (pH > 7.0), half-lives were in the range of 2-4 weeks, unless the organic carbon content was high. researchgate.net In contrast, lower pH soils (5.9-6.3) exhibited longer half-lives of 1-4 months. researchgate.net

Degradation Products: Under aerobic conditions, flumetsulam degrades to carbon dioxide with no significant accumulation of intermediate breakdown products. regulations.gov No major transformation products have been identified in aerobic soil. publications.gc.ca

Table 1: Soil Half-Life of Flumetsulam in Different Conditions

| Soil Condition | Half-Life (days) | Source |

|---|---|---|

| General Range | 13-246 | nih.govechemi.com |

| Laboratory Studies | 30-90 | illinois.edu |

| Field Study (Mississippi) | 20-46 | cambridge.org |

| Sandy-Loam Soil | ~41 | nih.gov |

| Loamy-Sand Soil | ~30 | nih.gov |

| Higher pH (>7.0) | 14-28 | researchgate.net |

| Lower pH (5.9-6.3) | 30-120 | researchgate.net |

In aquatic environments, flumetsulam is generally more persistent than in soil. regulations.gov

Hydrolysis and Photolysis: Flumetsulam is stable to hydrolysis, with a half-life of over 60 days. epa.gov It did not show any hydrolysis after two months in solutions with pH 5, 7, and 9. guidechem.com Photodegradation in water is slow, with a reported half-life of 161 days at pH 5 and 727 days at pH 7. epa.gov

Anaerobic Aquatic Metabolism: Under anaerobic conditions, such as in sediment, flumetsulam degrades with a half-life of approximately 183 days. nih.govepa.gov The primary degradation product in this environment is reduced flumetsulam-hydrate. publications.gc.caregulations.gov This degradate can account for a significant portion of the total applied radioactivity over time. regulations.gov

Bioaccumulation: Flumetsulam has a low potential for bioaccumulation in aquatic organisms. nih.govguidechem.com An estimated bioconcentration factor (BCF) of 3 suggests it is unlikely to concentrate in fish. nih.govguidechem.com

Table 2: Degradation Half-Life of Flumetsulam in Aquatic Systems

| Condition | Half-Life (days) | Source |

|---|---|---|

| Hydrolysis (pH 5, 7, 9) | >60 | epa.govguidechem.com |

| Photodegradation (pH 5) | 161 | epa.gov |

| Photodegradation (pH 7) | 727 | epa.gov |

| Anaerobic Aquatic Metabolism | 183 | nih.govepa.gov |

Due to its very low vapor pressure (3.7 x 10⁻¹³ Pa at 25°C) and a low Henry's Law constant, flumetsulam has a low potential to volatilize from soil or water surfaces. nih.govpublications.gc.caregulations.gov This indicates that long-range atmospheric transport in the gaseous phase is not a significant environmental fate pathway. nih.govguidechem.com However, particulate-phase flumetsulam could be removed from the atmosphere through wet or dry deposition. nih.gov While direct atmospheric transport of flumetsulam itself is limited, the transport of soil particles to which it may be adsorbed could contribute to its movement.

Volatilization and Runoff Potential of Flumetsulam

Volatilization: Flumetsulam has a very low vapor pressure and a low Henry's Law constant (estimated at 2.1 x 10⁻¹⁵ atm-cu m/mole), indicating that volatilization from moist or dry soil and water surfaces is not an expected route of dissipation. nih.govpublications.gc.caguidechem.com

Runoff: Due to its high water solubility and weak sorption to soil, flumetsulam has a potential for runoff from treated fields into adjacent aquatic habitats. illinois.eduregulations.govcanada.ca This is a significant pathway for its entry into surface water bodies. regulations.gov To mitigate this, measures such as maintaining vegetative strips between treated areas and water bodies are recommended. publications.gc.cacanada.ca

Biotransformation and Metabolism of Flumetaulam

Microbial Degradation Pathways of Flumetsulam (B1672885)

The breakdown of flumetsulam in the soil is primarily driven by microbial activity. grdc.com.aucaws.org.nz Warm and moist soil conditions create a favorable environment for microorganisms, accelerating the degradation of the herbicide. genfarm.com.au This microbial metabolism is a critical factor in determining the soil persistence and potential for carryover to subsequent crops. caws.org.nz Studies have shown that in soils with high organic matter content, microbial transformation is the main factor controlling the rate of herbicide degradation. nih.gov

Research into the anaerobic aquatic metabolism of flumetsulam has led to the identification of a major metabolite. epa.gov Under anaerobic conditions, flumetsulam degrades into a more persistent metabolite. epa.gov In one study, this metabolite reached a maximum concentration of 52% of the applied radioactivity after 360 days. epa.gov

Table 1: Microbial Metabolite of Flumetsulam

| Metabolite Name | Chemical Name | Finding | Source |

|---|

The biotransformation of flumetsulam by microorganisms occurs through enzymatic reactions. mdpi.com These processes can involve oxidation, reduction, hydrolysis, and conjugation. cambridge.orgresearchgate.net While the broad mechanism is understood to be microbial degradation grdc.com.aucaws.org.nz, specific enzymatic pathways for flumetsulam are complex. The initial steps of degradation by microorganisms can be significantly faster in the first few weeks compared to later periods. nih.gov Biological degradation involves the use of the substance by microorganisms as a source of carbon in metabolic processes. mdpi.com

Plant Metabolism of Flumetsulam

The metabolism of flumetsulam in plants is a key determinant of its selectivity, allowing certain crops to tolerate the herbicide while susceptible weeds are controlled. imtrade.com.au The rate of metabolism varies between plant species. Tolerant plants can rapidly metabolize the active compound into non-toxic substances, whereas susceptible plants are unable to do so quickly. imtrade.com.au

Flumetsulam is absorbed by both the roots and foliage of plants. caws.org.nzherts.ac.ukchemicalwarehouse.com Following absorption, it is translocated systemically throughout the plant via both the xylem and phloem, concentrating in the growing points. imtrade.com.aucaws.org.nzchemicalwarehouse.com This movement to the meristematic tissues is where it inhibits the acetolactate synthase (ALS) enzyme, disrupting amino acid synthesis and plant growth. caws.org.nzherts.ac.uk Optimal activity, involving both uptake and translocation, requires adequate soil moisture. agrobaseapp.com Environmental factors such as temperature can also influence the rate of uptake and translocation, with higher temperatures potentially increasing both processes. researchgate.net

Metabolism studies in various crops have identified several key metabolites of flumetsulam. The nature of the residue and the major metabolites differ between crops like corn and soybeans. epa.gov In soybeans, the parent compound and its metabolites are found in both forage and beans. epa.gov In corn, the primary residues include the parent compound and hydroxylated metabolites, which can exist in free or conjugated forms. epa.gov

Table 2: Characterized Plant Metabolites of Flumetsulam

| Crop | Plant Part | Major Metabolites | Chemical Name | Source |

|---|---|---|---|---|

| Soybeans | Forage | Parent Flumetsulam | N-(2,6-difluorophenyl)-5-methyl-1,2,4-triazolo-[1,5a]-pyrimidine-2-sulfonamide | epa.gov |

| Metabolite and its conjugates | N-(2,6-difluorophenyl)-5-((3-hydroxy-1-methylpropyl)amino)-1,2,4-triazole-3-sulfonamide | epa.gov | ||

| Beans | Parent Flumetsulam | N-(2,6-difluorophenyl)-5-methyl-1,2,4-triazolo-[1,5a]-pyrimidine-2-sulfonamide | epa.gov | |

| DFATSA | N-(2,6-difluorophenyl)-5-amino-1H-1,2,4-triazole-3-sulfonamide | epa.gov | ||

| Corn | General | Parent Flumetsulam | N-(2,6-difluorophenyl)-5-methyl-1,2,4-triazolo-[1,5a]-pyrimidine-2-sulfonamide | epa.gov |

| 5-CH₂OH metabolite (free and conjugated) | N-(2,6-difluorophenyl)-5-hydroxymethyl-1,2,4-triazolo(1,5a)pyrimidine-2-sulfonamide | epa.gov |

The metabolic pathways for flumetsulam are crop-specific. For instance, the pathway in corn is distinct from that in soybeans. epa.gov In tolerant crops such as corn, wheat, and barley, the primary metabolic route involves hydroxylation followed by conjugation with glucose. researchgate.net This detoxification process renders the herbicide inactive. imtrade.com.au

Two main hydroxylation sites have been identified: the 4-position on the 2,6-difluorophenyl ring (producing metabolite M1) and the methyl group on the pyrimidine (B1678525) ring (producing metabolite M2). researchgate.net Enzyme kinetic studies suggest that different forms of cytochrome P450 enzymes may be responsible for these two distinct hydroxylation reactions. researchgate.net This rapid enzymatic breakdown is the basis for the selectivity of flumetsulam in tolerant cereal crops. cambridge.orgresearchgate.net

Table 3: List of Compound Names

| Compound Name |

|---|

| Flumetsulam |

| N-(2,6-difluorophenyl)-5-methyl-1,2,4-triazolo-[1,5a]-pyrimidine-2-sulfonamide |

| [N-(2,6-difluorophenyl)-4,5,6,7-tetrahydro-5-hydroxy-5-methyl-(1,2,4)triazolo(1,5-a)pyrimidine-2 sulfonamide] |

| N-(2,6-difluorophenyl)-5-((3-hydroxy-1-methylpropyl)amino)-1,2,4-triazole-3-sulfonamide |

| N-(2,6-difluorophenyl)-5-amino-1H-1,2,4-triazole-3-sulfonamide (DFATSA) |

| N-(2,6-difluorophenyl)-5-hydroxymethyl-1,2,4-triazolo(1,5a)pyrimidine-2-sulfonamide |

| N-(2,6-difluoro-4-hydroxyphenyl)-5-methyl-1,2,4-triazolo(1,5a)pyrimidine-2-sulfonamide |

| Glucose |

Ecotoxicological Impact Assessment of Flumetaulam on Non Target Organisms

Effects of Flumetsulam (B1672885) on Terrestrial Non-Target Organisms

The introduction of flumetsulam into the terrestrial environment occurs primarily through its application to agricultural fields for corn and soybean cultivation. publications.gc.ca Its subsequent interaction with non-target terrestrial species is a key consideration in its environmental risk profile.

The health of soil ecosystems relies on the complex interactions between soil macrofauna and microorganisms. Herbicides can potentially disrupt these communities and the essential functions they perform. fao.org

Research indicates that flumetsulam presents a negligible risk to certain soil macrofauna. For the earthworm Eisenia fetida, the 14-day lethal concentration (LC50) was determined to be greater than 950 mg/kg of soil, suggesting low toxicity. carovail.comvillacrop.co.za Canadian regulatory assessments have concluded that earthworms are at a negligible risk of ecological effects from exposure to flumetsulam. publications.gc.ca

However, the impact on soil microbial communities is more complex. Herbicides can alter microbial populations and the biochemical processes they regulate. mdpi.comnih.gov One study demonstrated that the combined presence of flumetsulam and polyethylene (B3416737) microplastics in brown soil resulted in an inhibitory effect on the abundance of soil bacteria and fungi. researchgate.net Furthermore, some regulatory documents classify flumetsulam as very toxic to the soil environment. agpro.co.nz The application of herbicides can indirectly affect soil microorganisms by altering the plant cover, which in turn influences soil moisture and temperature. smujo.id

Beneficial arthropods, including pollinators, play a crucial role in both agricultural and natural ecosystems. The potential impact of pesticides on these organisms is a significant area of ecotoxicological research.

Studies on the honey bee (Apis mellifera) show that flumetsulam is practically non-toxic to this key pollinator. epa.gov The acute contact 48-hour lethal dose (LD50) for honey bees is greater than 100 micrograms per bee. carovail.comepa.gov Based on this low toxicity, the risk of acute adverse effects to honey bees from the application of flumetsulam is considered negligible. publications.gc.capesticidestewardship.org

Table 1: Toxicity of Flumetsulam to Terrestrial Non-Target Organisms

| Species | Endpoint | Value | Source(s) |

|---|---|---|---|

| Earthworm (Eisenia fetida) | 14-day LC50 | > 950 mg/kg soil | carovail.comvillacrop.co.za |

Effects of Flumetsulam on Aquatic Non-Target Organisms

Flumetsulam can enter aquatic environments through processes like runoff and leaching, where it may impact a range of non-target organisms. publications.gc.cacanada.ca It is highly soluble in water and can be persistent in aquatic systems. herts.ac.uk

The effects of flumetsulam have been evaluated across different trophic levels in freshwater ecosystems, including fish, invertebrates, and plants.

Freshwater Fish : Flumetsulam is considered practically non-toxic to freshwater fish on an acute basis. epa.gov Studies on rainbow trout (Oncorhynchus mykiss) and bluegill (Lepomis macrochirus) reported a 96-hour LC50 of greater than 300 mg/L. carovail.comepa.gov Chronic toxicity studies on the fathead minnow (Pimephales promelas) established a 32-day no-observed-effect concentration (NOEC) of 197 mg/L. carovail.com

Freshwater Invertebrates : Similar to fish, flumetsulam demonstrates low acute toxicity to freshwater invertebrates. The 48-hour LC50 for Daphnia magna (water flea) is greater than 250 mg/L. herts.ac.ukcarovail.comepa.gov The 21-day chronic NOEC for Daphnia magna has been reported at values greater than 111 mg/L and 200 mg/L. herts.ac.ukcarovail.com

Freshwater Plants : In stark contrast to its low toxicity to fauna, flumetsulam is extremely toxic to certain aquatic plants. epa.govepa.gov The green alga Pseudokirchneriella subcapitata (formerly Selenastrum capricornutum) shows high sensitivity, with a 120-hour EC50 (biomass) of 0.00493 mg/L. carovail.com The aquatic macrophyte Lemna gibba (duckweed) is also highly susceptible, with a 14-day EC50 (biomass) of 0.0051 mg/L. carovail.comepa.gov This high phytotoxicity raises concerns about potential adverse effects on non-target aquatic plants and the subsequent indirect effects on organisms that rely on them for food and habitat. epa.govepa.govepa.gov

Data on the effects of flumetsulam in marine environments are more limited but suggest a lower level of toxicity to the species tested compared to aquatic plants.

Estuarine/Marine Fish : The 96-hour LC50 for the Atlantic Silverside (Menidia menidia) was reported to be greater than 380 ppm, indicating low acute toxicity. epa.gov

Estuarine/Marine Invertebrates : Studies on marine invertebrates also show low acute toxicity. The 96-hour LC50 for the Eastern Oyster (Crassostrea virginica) is greater than 108 ppm, and for the grass shrimp (Palaemonetes sp.), the LC50 is 350 ppm. epa.gov Despite these findings, some classifications list flumetsulam as a marine pollutant. lgcstandards.com

Table 2: Ecotoxicity of Flumetsulam to Aquatic Non-Target Organisms

| Organism Type | Species | Endpoint | Value | Source(s) |

|---|---|---|---|---|

| Freshwater | ||||

| Fish | Oncorhynchus mykiss | 96-hr LC50 | > 300 mg/L | carovail.comepa.gov |

| Pimephales promelas | 32-day NOEC | 197 mg/L | carovail.com | |

| Invertebrate | Daphnia magna | 48-hr EC50 | > 254 mg/L | herts.ac.ukcarovail.com |

| Daphnia magna | 21-day NOEC | > 111 mg/L | herts.ac.uk | |

| Algae | P. subcapitata | 120-hr EC50 | 0.00493 mg/L | carovail.com |

| Plant | Lemna gibba | 14-day EC50 | 0.0051 mg/L | carovail.comepa.gov |

| Marine | ||||

| Fish | Menidia menidia | 96-hr LC50 | > 380 ppm | epa.gov |

| Invertebrate | Crassostrea virginica | 96-hr LC50 | > 108 ppm | epa.gov |

Trophic Transfer and Bioaccumulation Studies of Flumetsulam in Environmental Food Webs

Bioaccumulation is the process by which chemicals are taken up by an organism either directly from the environment or through consuming contaminated food. mdpi.com The potential for a substance to bioaccumulate and be transferred through trophic levels is a critical component of environmental risk assessment. mdpi.comlu.se

For flumetsulam, studies indicate a low potential for bioaccumulation in living organisms. publications.gc.ca Toxicokinetic studies in rats show that flumetsulam is rapidly absorbed and excreted, with no evidence of bioaccumulation. publications.gc.canih.gov In aquatic environments, it is expected to remain primarily in the water phase with minimal partitioning to sediments, and it has a low potential for bioaccumulation in biota. publications.gc.caepa.gov The U.S. Environmental Protection Agency (EPA) has determined that bioaccumulation studies are not required for flumetsulam. beyondpesticides.org This suggests that the risk of flumetsulam concentrating in organisms and moving up the food chain is low.

Analytical Methodologies for Flumetaulam Detection and Quantification

Sampling and Pre-treatment Protocols for Environmental Matrices

The accurate detection and quantification of Flumetsulam (B1672885) in environmental samples hinge on appropriate sampling and pre-treatment procedures. These steps are crucial for extracting the analyte from complex matrices and removing interfering substances.

Soil and Sediment Sample Preparation for Flumetsulam Analysis

The preparation of soil and sediment samples for Flumetsulam analysis typically involves extraction with an organic solvent, followed by cleanup steps to remove co-extractives that could interfere with the final analysis.

A common extraction method involves using a mixture of acetone (B3395972) and a dilute acid, such as 0.1N hydrochloric acid (HCl) in a 90:10 ratio. epa.gov The soil or sediment sample is shaken or sonicated with this solution to transfer the Flumetsulam into the liquid phase. epa.gov For instance, 15 mL of 90% acetone/10% 0.1N HCl can be used for the initial extraction of Flumetsulam from soil samples. epa.gov After extraction, the acetone is often evaporated, and the remaining aqueous solution is further processed. epa.gov

Solid-Phase Extraction (SPE) is a widely used cleanup technique. C18 cartridges are frequently employed for this purpose. epa.govresearchgate.net The acidified aqueous extract is passed through the C18 cartridge, which retains the Flumetsulam. After washing the cartridge to remove impurities, the Flumetsulam is eluted with a suitable solvent, such as methanol. epa.gov

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has also been adapted for the analysis of Flumetsulam in soil. researchgate.netrsc.org This method typically involves an initial extraction with acetonitrile, followed by a partitioning step using salts like magnesium sulfate (B86663) (MgSO₄) and sodium chloride (NaCl). rsc.orgpsu.edu A dispersive solid-phase extraction (d-SPE) step is then used for cleanup, employing sorbents such as Primary Secondary Amine (PSA) and C18. rsc.orgresearchgate.net

Another approach involves extraction with aqueous sodium bicarbonate (NaHCO₃), followed by acidification of the extract and subsequent cleanup using a C18 SPE disk and gel permeation chromatography (GPC). researchgate.net

For certain analyses, derivatization may be necessary. For example, Flumetsulam can be derivatized with methyl iodide to form its N-methyl derivative, which is more amenable to gas chromatographic analysis. epa.gov

Below is an interactive data table summarizing various soil and sediment sample preparation methods for Flumetsulam analysis.

| Method | Extraction Solvent | Cleanup Technique | Key Details | Reference |

| Acidified Acetone Extraction | 90% Acetone / 10% 0.1N HCl | C18 Solid-Phase Extraction (SPE) | Acetone is evaporated post-extraction; elute from SPE with methanol. | epa.gov |

| QuEChERS | Acetonitrile | Dispersive SPE (d-SPE) with PSA and C18 | A rapid and effective method for multi-residue analysis. | researchgate.netrsc.org |

| Aqueous NaHCO₃ Extraction | Aqueous NaHCO₃ | C18 SPE disk and Gel Permeation Chromatography (GPC) | Extract is acidified before SPE. | researchgate.net |

| Liquid Phase Microextraction (LPME) | - | - | An improved LPME technique showed 4-8 times higher extraction efficiency than conventional methods. | acs.org |

Water Sample Preparation for Flumetsulam Analysis

The preparation of water samples for Flumetsulam analysis typically involves a pre-concentration step to enrich the analyte to detectable levels, followed by cleanup to remove interfering matrix components. Solid-phase extraction (SPE) is the most common technique for this purpose.

For the analysis of Flumetsulam and other sulfonylurea herbicides in runoff water, samples can be acidified and then extracted using reversed-phase SPE cartridges. researchgate.net A tandem SPE system, consisting of a strong-anion exchange cartridge stacked on an alumina (B75360) cartridge, can be used for further cleanup. researchgate.net

In another method for various types of water, including mineral and stagnant waters, C18 cartridges are used for SPE. nih.govnih.gov This off-line preconcentration, when combined with on-line preconcentration techniques in capillary electrophoresis, allows for the detection of Flumetsulam in the ng/L range. nih.govnih.gov

Online SPE systems offer an automated and efficient alternative to traditional offline methods, reducing manual labor and solvent consumption. thermofisher.com These systems can use cartridges like the hydrophilic-lipophilic balance (HLB) type for sample cleanup and pre-concentration. thermofisher.com

Magnetic solid-phase extraction (MSPE) using C18-functionalized magnetic nanoparticles is another innovative approach. mdpi.com This method allows for easy separation of the sorbent from the sample using a magnet. mdpi.com

The following interactive data table summarizes different water sample preparation methods for Flumetsulam analysis.

| Method | Sorbent/Cartridge | Key Details | Reference |

| Solid-Phase Extraction (SPE) | Reversed-phase SPE cartridge | Water is acidified before extraction. | researchgate.net |

| Tandem SPE | Strong-anion exchange and alumina cartridges | Provides enhanced cleanup. | researchgate.net |

| SPE with C18 Cartridges | C18 | Used for pre-concentration in various water types. | nih.govnih.gov |

| Online SPE | Hydrophilic-Lipophilic Balance (HLB) | Automated and efficient sample processing. | thermofisher.com |

| Magnetic SPE (MSPE) | C18-functionalized magnetic nanoparticles | Facilitates easy separation of sorbent from the sample. | mdpi.com |

Air Sample Collection for Flumetsulam Analysis

Information regarding specific, standardized methods for the collection of air samples for Flumetsulam analysis is limited in the provided search results. However, general concerns about the drift of herbicides like Flumetsulam suggest that air monitoring is a relevant consideration. epa.gov The development of analytical methods to detect pesticides on plant tissue at levels that cause adverse effects, which can result from airborne drift, has been a focus. epa.gov For some herbicides, air monitoring is required to detect drift. epa.gov

Chromatographic Separation Techniques for Flumetsulam and its Metabolites

Chromatographic techniques are central to the separation and subsequent detection of Flumetsulam and its metabolites in prepared environmental samples. Both gas chromatography (GC) and liquid chromatography (LC) have been successfully applied.

Gas Chromatography (GC) Applications in Flumetsulam Analysis

Gas chromatography, often coupled with mass spectrometry (GC/MS) or an electron capture detector (GC-ECD), is a powerful tool for Flumetsulam analysis.

One established method involves the extraction of Flumetsulam from soil, followed by derivatization with methyl iodide to form the N-methyl derivative. epa.gov This derivative is then analyzed by capillary GC/MS. epa.gov This method has a validated lower level of quantitation of 2.5 ppb in soil. epa.gov

Another study developed a residue analytical method for Flumetsulam in wheat and soil using GC-ECD. researchgate.netnih.gov This method achieved a limit of detection of 0.001 ng and limits of quantification of 0.005 mg/kg for soil and 0.01 mg/kg for wheat grain. researchgate.netnih.gov The mean recoveries from soil and wheat ranged from 83.85% to 107.2%. researchgate.netnih.gov

The following interactive data table summarizes GC applications in Flumetsulam analysis.

| Technique | Detector | Matrix | Key Findings | Reference |

| Capillary GC | Mass Spectrometry (MS) | Soil | Requires derivatization with methyl iodide; LLQ of 2.5 ppb. | epa.gov |

| GC | Electron Capture Detector (ECD) | Wheat and Soil | LOD of 0.001 ng; LOQ of 0.005 mg/kg (soil) and 0.01 mg/kg (wheat). | researchgate.netnih.gov |

Liquid Chromatography (LC) Applications in Flumetsulam Analysis

Liquid chromatography, particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with various detectors, is extensively used for the analysis of Flumetsulam and its metabolites.

A common approach involves reversed-phase HPLC with UV detection. researchgate.net For instance, an analytical method for Flumetsulam in soil used HPLC with UV detection after sample cleanup by GPC, achieving a detection limit of 4 μg/kg. researchgate.net For soybeans, an LC method with UV detection used a polar embedded C18 column and a mobile phase of pH 2.2 aqueous phosphate (B84403) buffer-acetonitrile, with a limit of detection of 0.005 μg/g. researchgate.netnih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS or UHPLC-MS/MS) offers high sensitivity and selectivity. A QuEChERS-based method coupled with HPLC-MS/MS has been used to determine Flumetsulam and florasulam (B129761) in a corn field ecosystem, with limits of quantification (LOQs) ranging from 0.005 to 0.01 mg/kg. researchgate.netnih.gov A similar approach using a modified QuEChERS method and UHPLC-MS/MS was developed for the simultaneous determination of seven triazolopyrimidine sulfonamide herbicides, including Flumetsulam, in cereals, soybean, and soil, with an LOQ of 0.005 mg kg⁻¹ in all matrices. rsc.org

A modified QuEChERS method combined with ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) has also been developed for the determination of Flumetsulam in 20 different types of plant-derived foods. psu.eduresearchgate.net This method achieved recoveries between 73.85% and 115.76%. researchgate.net

The following interactive data table summarizes LC applications in Flumetsulam analysis.

| Technique | Detector | Matrix | Key Findings | Reference |

| HPLC | UV Detection | Soil | LOD of 4 μg/kg. | researchgate.net |

| LC | UV Detection | Soybeans | LOD of 0.005 μg/g. | researchgate.netnih.gov |

| HPLC-MS/MS | Tandem Mass Spectrometry | Corn and Soil | LOQs of 0.005 to 0.01 mg/kg. | researchgate.netnih.gov |

| UHPLC-MS/MS | Tandem Mass Spectrometry | Cereals, Soybean, and Soil | LOQ of 0.005 mg kg⁻¹. | rsc.org |

| UPLC-MS/MS | Tandem Mass Spectrometry | 20 Plant-derived Foods | Recoveries of 73.85% to 115.76%. | psu.eduresearchgate.net |

| LC | Electrospray Ionization/Mass Spectrometry (ESI/MS) | Soybeans | Used for identity confirmation of Flumetsulam. | researchgate.netnih.gov |

Spectrometric Detection and Quantification Methods for Flumetaulam

Mass Spectrometry (MS) Applications in Flumetsulam Analysis

Mass spectrometry, particularly when coupled with chromatographic separation techniques like Gas Chromatography (GC) and Liquid Chromatography (LC), stands as a cornerstone for the sensitive and selective analysis of Flumetsulam.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS methods have been validated for the analysis of Flumetsulam in various crops. One such method for soybean, corn grain, and corn fodder involves extraction with acetone and hydrochloric acid, followed by partitioning with methyl-t-butyl ether and cleanup using alumina solid-phase extraction (SPE) cartridges. epa.gov For GC analysis, Flumetsulam is derivatized to its N-methyl form using methyl iodide. epa.govepa.gov Quantification is often performed using a deuterated internal standard of N-methyl Flumetsulam to ensure accuracy. epa.gov The mass selective detector can be specifically tuned to lower mass fragments (m/z 69, 100, and 131) to enhance sensitivity. epa.gov The US Environmental Protection Agency (EPA) has evaluated a GC-MS method for soybeans and corn, noting its estimated sensitivity to be 0.01 ppm for all tested commodities. epa.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS): LC-MS and LC-MS/MS are the most widely applied techniques for Flumetsulam residue analysis due to their high selectivity and sensitivity, which minimizes the need for extensive sample cleanup. mdpi.compsu.edu

Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a prominent technique. One method developed for 20 different plant-derived foods utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation protocol. rsc.orgpsu.edu Analysis is typically performed on a triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode, as this provides a higher response for Flumetsulam. rsc.orgpsu.edu The precursor ion [M+H]⁺ is selected and fragmented to produce specific product ions for quantification and confirmation. psu.edu

For identity confirmation of Flumetsulam in soybean extracts, LC with electrospray ionization mass spectrometry (LC/ESI/MS) in the positive-ion mode has been used, observing characteristic ions at m/z 326, 348, and 129. oup.comresearchgate.netnih.gov Another LC-MS/MS method for determining Flumetsulam and other herbicides in corn reported limits of quantification (LOQs) between 0.005 and 0.01 mg/kg, with recoveries from 94% to 110%. researchgate.net

Capillary Electrophoresis-Mass Spectrometry (CE-MS): CE-MS presents another alternative for the analysis of Flumetsulam. A method was developed for the determination of a group of triazolopyrimidine sulfoanilide herbicides, including Flumetsulam, in soy milk. scispace.com By optimizing electrospray interface parameters, this CE-MS procedure allowed for the simultaneous determination of these herbicides at parts-per-billion (ppb) levels. scispace.com

Other Advanced Spectroscopic Techniques for Flumetsulam Analysis

Beyond mass spectrometry, other advanced spectroscopic methods are being developed for rapid and on-site detection of Flumetsulam.

Surface-Enhanced Raman Scattering (SERS): SERS is a vibrational spectroscopy technique that offers rapid and highly sensitive detection. mdpi.com A fast and low-cost SERS method has been developed for the on-site detection of Flumetsulam residues in wheat. mdpi.com This technique utilizes halide-modified gold nanoparticles (AuNPs) which, when mixed with the sample extract and a sulfate solution, generate a significant enhancement of the Raman signal. mdpi.com The method is lauded for its simple sample preparation, which avoids tedious extraction and purification steps. mdpi.com It can achieve a wide linear detection range (5–1000 μg/L) and a limit of detection (LOD) as low as 0.01 μg/g in wheat samples, which is below the maximum residue limit set in China (0.05 μg/g). mdpi.com The recovery of Flumetsulam from spiked wheat samples using this method ranges from 88.3% to 95.6%. mdpi.com

Method Validation and Quality Assurance in Flumetsulam Environmental Monitoring

Rigorous method validation and quality assurance (QA) are imperative for generating reliable and defensible data in the environmental monitoring of Flumetsulam. Regulatory bodies like the EPA require that analytical methods used for tolerance enforcement be thoroughly validated. epa.govncsu.edu This process is conducted in accordance with Good Laboratory Practice (GLP) standards as outlined in 40 CFR Part 160. ncsu.eduepa.gov

Method validation involves several key parameters:

Specificity: The method must be able to unequivocally identify and quantify Flumetsulam in the presence of other components expected to be in the sample matrix. psu.edu

Linearity: The response of the method should be directly proportional to the concentration of the analyte over a given range. For an LC method on soybeans, a coefficient of determination (R²) of 0.9992 was achieved. nih.gov

Accuracy (Recovery): The accuracy is assessed by analyzing control samples fortified with a known amount of Flumetsulam at different concentration levels. For residue analysis in clover, validation requires fortifying control samples at a minimum of two levels, including the lowest level of method validation (LLMV) (e.g., 0.05 ppm or lower) and a higher level (e.g., 0.5 ppm). ncsu.edu The acceptable recovery range is typically set between 70% and 120%. ncsu.edu For a UPLC-MS/MS method, recoveries for Flumetsulam in 20 plant-derived foods were between 73.85% and 115.76%. rsc.org

Precision: Expressed as the relative standard deviation (RSD), precision measures the repeatability of the method. For a UPLC-MS/MS method, intra- and inter-day precision RSDs were below 14.8%. researchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. psu.edu

Quality Assurance (QA) involves a planned system of activities to ensure that data meets defined standards of quality. A Quality Assurance/Quality Control (QA/QC) plan is essential for any laboratory conducting these analyses. mda.state.mn.us This includes:

Standard Operating Procedures (SOPs): All analytical procedures must be clearly documented in a step-by-step working method. ncsu.edu

Instrument Performance: QA establishes that the instrument system is suitable and performing optimally before analysis begins. thermofisher.com This includes assessing mass accuracy, resolution, and retention time stability. thermofisher.com

Control Samples: Analysis of untreated control samples is required for each field trial to check for contamination or interferences. ncsu.edu

Proficiency Testing: Laboratories should participate in proficiency testing programs to demonstrate their competence in performing the analysis. mda.state.mn.us

Data Reporting: Reports must include comprehensive details such as dates of collection, extraction, and analysis; results of QC samples; and definitions of any data flags used. mda.state.mn.us

A Quality Assurance Statement is typically submitted in the final report of a study, confirming that the work was performed in compliance with GLP standards. ncsu.eduepa.gov

Development of Resistance to Flumetaulam

Incidence and Evolution of Flumetsulam (B1672885) Resistance in Target Organisms

The development of resistance to ALS-inhibiting herbicides like Flumetsulam is a well-documented phenomenon, with more weed species resistant to this group than any other herbicide class. cambridge.orgahdb.org.uk This rapid evolution of resistance is attributed to the high selection pressure exerted by these herbicides and the fact that resistance can often arise from a single gene mutation. researchgate.netcambridge.org

A notable case of Flumetsulam resistance has been observed in Ranunculus acris (giant buttercup) in New Zealand dairy pastures. tandfonline.com Research has shown that seedling progeny from R. acris populations with a history of high exposure to Flumetsulam exhibit significantly greater tolerance to the herbicide. tandfonline.com In one study, a population (P15) with the most extensive exposure history showed a 5.3-fold higher LD50 value (the dose required to kill 50% of the population) compared to a population with no prior exposure. tandfonline.com This finding strongly suggests that genetically based resistance evolved within population P15 due to the selection pressure from repeated herbicide applications. tandfonline.com Further investigation confirmed that some individual plants from this population could survive very high rates of Flumetsulam, and multiple resistance to both Flumetsulam and another herbicide, MCPA, was identified in the same plants. tandfonline.comtandfonline.com

Similarly, resistance to Flumetsulam has been confirmed in Stellaria media (chickweed) in both the North and South Islands of New Zealand, found in ryegrass, clover, and barley fields. nih.gov In the United States, resistance to ALS inhibitors is widespread in Palmer amaranth (B1665344) (Amaranthus palmeri), a particularly troublesome weed. nih.gov Studies on Palmer amaranth populations from Arkansas revealed that all tested localities had plants cross-resistant to five families of ALS inhibitors, including Flumetsulam. nih.gov

The evolution of resistance is often linked to the intensity of herbicide use. In many agricultural systems, ALS inhibitors were used repeatedly as the primary method for weed control, creating a strong selective environment for resistant individuals. researchgate.netcambridge.org The persistence of these herbicides in the soil can also contribute to this selection pressure. researchgate.net

Table 1: Documented Cases of Flumetsulam Resistance in Weed Species

| Weed Species | Scientific Name | Location | Key Findings | Reference(s) |

|---|---|---|---|---|

| Giant Buttercup | Ranunculus acris | New Zealand | Evolved resistance correlated with high past exposure. A 5.3-fold difference in LD50 between resistant and susceptible populations. Multiple resistance to Flumetsulam and MCPA confirmed in individual plants. | tandfonline.com, tandfonline.com |

| Chickweed | Stellaria media | New Zealand | Confirmed resistance in samples from barley and ryegrass fields. | nih.gov |

| Palmer Amaranth | Amaranthus palmeri | Arkansas, USA | Widespread cross-resistance to five chemical families of ALS inhibitors, including Flumetsulam. | nih.gov |

Molecular Mechanisms of Flumetsulam Resistance

The primary mechanism conferring resistance to Flumetsulam and other ALS inhibitors is target-site resistance (TSR). researchgate.netmdpi.com This involves specific point mutations in the ALS gene, which encodes the herbicide's target enzyme. awsjournal.org These mutations alter the enzyme's structure, reducing its binding affinity for the herbicide while largely maintaining its normal biological function. mdpi.commdpi.com Consequently, the herbicide is no longer able to effectively inhibit the enzyme, and the plant survives.

Numerous studies have identified specific amino acid substitutions in the ALS enzyme that confer resistance. At least eight different codons in the ALS sequence are known sites for resistance-conferring mutations. mdpi.com For example, a comprehensive study of resistant Palmer amaranth (Amaranthus palmeri) in Arkansas found that all resistant plants carried the Trp574Leu mutation, a substitution of leucine (B10760876) for tryptophan at position 574. nih.gov This specific mutation is known to grant broad cross-resistance to various ALS-inhibiting herbicides. nih.gov Furthermore, about 30% of the tested localities had plants with an additional mutation, such as Ala122Thr, Pro197Ala, or Ser653Asn, indicating an accumulation of resistance-conferring mutations. nih.gov

In other weed species, different mutations have been identified. For instance, a Pro197-to-Arg substitution was found to be the resistance mechanism in European Cyperus esculentus (yellow nutsedge), while a Trp574-to-Leu substitution was previously detected in an American biotype. mdpi.com In the invasive aquatic weed Limnocharis flava, an Asp-376-Glu substitution in the AHAS (acetohydroxyacid synthase, another name for ALS) enzyme was shown to confer high levels of resistance to several ALS inhibitors. nih.gov The inheritance of these mutations is typically through a single, dominant or semi-dominant nuclear gene, allowing for rapid transmission via both seed and pollen. researchgate.netawsjournal.org

While TSR is the most common mechanism, non-target-site resistance (NTSR) can also occur. researchgate.net NTSR mechanisms involve processes that reduce the amount of active herbicide reaching the target site, most commonly through enhanced herbicide metabolism. researchgate.net This is often facilitated by enzyme families such as cytochrome P450 monooxygenases, which detoxify the herbicide before it can act on the ALS enzyme. hracglobal.com However, in the case of Flumetsulam and other ALS inhibitors, TSR is the predominant and most powerful resistance mechanism. hracglobal.com

Table 2: Known ALS Gene Mutations Conferring Resistance to Flumetsulam and Other ALS Inhibitors

| Mutation (Amino Acid Substitution) | Weed Species | Chemical Family Cross-Resistance | Reference(s) |

|---|---|---|---|

| Trp574Leu | Amaranthus palmeri | Broad cross-resistance to Imazethapyr, Flumetsulam, Primisulfuron, Pyrithiobac, Trifloxysulfuron | nih.gov |

| Pro197Ser | Erigeron sumatrensis | Cross-resistance to Chlorimuron-ethyl and Cloransulam-methyl | mdpi.com |

| Pro197Arg | Cyperus esculentus | Resistance to Sulfonylureas (Azimsulfuron, Halosulfuron) | mdpi.com |

| Asp376Glu | Limnocharis flava | High resistance to Sulfonylureas (Bensulfuron-methyl) and cross-resistance to Triazolopyrimidines (Flumetsulam) | nih.gov |

| Ala122Thr, Pro197Ala, Ser653Asn | Amaranthus palmeri | Found in combination with Trp574Leu, contributing to broad resistance. | nih.gov |

Management Strategies for Flumetsulam Resistance

Effective management of Flumetsulam resistance requires an integrated approach that reduces the selection pressure for resistant weeds. Relying on a single herbicide or mode of action is a primary driver of resistance. researchgate.netnzpps.org Therefore, diversifying weed control tactics is essential to prolong the efficacy of available herbicides. tandfonline.com

Key strategies for managing Flumetsulam resistance include:

Herbicide Rotation and Mixtures: The most crucial strategy is to avoid the repeated use of ALS inhibitors alone. ahdb.org.uk Herbicides should be rotated with products that have different modes of action. nzpps.org Applying tank mixtures of two or more herbicides with different modes of action can also be effective, as a weed resistant to one herbicide will likely be controlled by the other. nzpps.org

Use of Alternative Herbicides: For broadleaf weeds that have developed resistance to ALS inhibitors, alternative herbicides can provide effective control. ahdb.org.uk Examples include fluroxypyr (B1673483) for resistant chickweed, pendimethalin (B1679228) for poppy, and clopyralid (B1669233) or bromoxynil (B128292) for mayweed. ahdb.org.uk

Cultural Practices: Integrating non-chemical control methods can significantly reduce reliance on herbicides. Crop rotation, for instance, disrupts the life cycle of weeds adapted to a specific crop, such as continuous maize. nzpps.org Planting competitive crop varieties and optimizing planting density can also help suppress weed growth.

Monitoring and Early Detection: It is vital to monitor fields for declining herbicide performance. ahdb.org.uk If resistance is suspected, for example, when Flumetsulam controls other susceptible weeds but fails on a specific species, it should be investigated promptly to prevent the spread of resistant seeds. ahdb.org.uk

Adherence to Label Recommendations: Using herbicides at the recommended rates and application timings is crucial. Reducing rates can lead to sublethal doses that may select for low-level resistance, while salvage spray techniques should be used sparingly and only once per cropping cycle to minimize resistance development. farmalinx.com.augenfarm.com.au

By implementing these integrated strategies, the evolution and spread of Flumetsulam-resistant weeds can be slowed, preserving the utility of this and other valuable herbicides for future use.

Regulatory Science and Environmental Risk Assessment of Flumetaulam

National and International Regulatory Frameworks Governing Flumetaulam

The registration and regulation of this compound vary significantly across different jurisdictions, reflecting diverse national assessments of its environmental and health risks.

United States: The U.S. Environmental Protection Agency (EPA) first registered Flumetsulam (B1672885) (a common synonym) in 1985. nih.gov It is approved for controlling broadleaf weeds in field corn and soybeans. nih.gov Throughout its registration review, the EPA has noted that Flumetsulam possesses characteristics that may lead to leaching into groundwater. epa.govepa.gov The agency's ecological risk assessments have consistently identified risks of concern for non-target terrestrial and aquatic plants, including endangered species, due to spray drift and runoff. regulations.govnih.gov Consequently, regulatory decisions have focused on mitigating these risks through specific label requirements, such as spray drift reduction measures. nih.govepa.gov

Canada: Health Canada's Pest Management Regulatory Agency (PMRA) completed a re-evaluation of Flumetsulam in 2014 and granted its continued registration for use in Eastern Canada on hybrid field corn and soybeans. canada.ca The decision concluded that with amended label directions, the use of Flumetsulam does not present unacceptable risks to human health or the environment. canada.ca The PMRA also noted that a cumulative risk assessment was not required as a common mechanism of action had not been established between Flumetsulam and other pesticide products at the time of the review. publications.gc.ca

Australia: The Australian Pesticides and Veterinary Medicines Authority (APVMA) has approved Flumetsulam for registration. agropages.comtitanag.com.au It is used in a broader range of applications than in North America, including on winter cereals, chickpeas, field peas, lentils, maize, peanuts, and various pastures and seed crops like clover and lucerne. ozcrop.com.augenfarm.com.au Product labels in Australia include specific restraints on application, such as not applying to stressed plants or if rain is likely, to minimize reduced efficacy and environmental impact. ozcrop.com.au

Europe: Flumetsulam is not approved for use as a pesticide in the European Union or Great Britain. herts.ac.ukeuropa.eu

Brazil: The Brazilian Health Regulatory Agency (ANVISA) has authorized the use of Flumetsulam. www.gov.brufpr.br Its registered use is for pre-emergence application on soybeans. www.gov.br

A summary of the regulatory status in these key jurisdictions is provided below.

| Regulatory Body | Jurisdiction | Registration Status | Authorized Crops (Examples) | Key Regulatory Concerns |

| Environmental Protection Agency (EPA) | United States | Registered | Field Corn, Soybeans | Leaching to groundwater, risk to non-target plants. regulations.govepa.gov |

| Pest Management Regulatory Agency (PMRA) | Canada | Continued Registration | Field Corn, Soybeans | Potential risk to terrestrial and aquatic plants. publications.gc.ca |

| Australian Pesticides and Veterinary Medicines Authority (APVMA) | Australia | Registered | Cereals, Legumes, Pastures, Maize, Soybeans | Crop safety, application conditions. ozcrop.com.augenfarm.com.au |

| European Commission | European Union | Not Approved | N/A | N/A |

| Agência Nacional de Vigilância Sanitária (ANVISA) | Brazil | Authorized | Soybeans | N/A |

Environmental Risk Assessment Methodologies for this compound

The environmental risk assessment (ERA) for a pesticide like this compound integrates data on its environmental fate (exposure) and its effects on non-target organisms (ecotoxicity) to characterize potential risks. publications.gc.ca

The primary environmental concerns identified for this compound are its potential to leach into groundwater and its high phytotoxicity to non-target plants. regulations.govepa.gov The ERA process involves comparing the Predicted Environmental Concentrations (PECs) with the concentrations known to cause toxic effects (endpoints like LC50 or EC50) in various organisms.

Environmental Fate and Behavior

Studies show this compound is highly soluble in water, has a low potential to volatilize, and is mobile to highly mobile in soils. publications.gc.ca Its persistence is variable, with soil half-lives ranging from approximately 12 to 150 days. publications.gc.ca The combination of high mobility and moderate to high persistence creates a significant potential for it to leach into groundwater, a key finding in assessments by the U.S. EPA. epa.govgreenbook.net

Table: Environmental Fate Properties of this compound

| Property | Value | Implication for Risk Assessment | Source |

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 4 – 182 | Low values indicate high to very high mobility in soil, increasing leaching potential. | nih.govepa.govpublications.gc.ca |

| Aerobic Soil Half-Life (DT50) | 12.4 – 150 days | Moderately persistent, allowing time for movement through the soil profile. | publications.gc.ca |

| Water Solubility | High | Facilitates movement with water through soil and in surface runoff. | publications.gc.ca |

| Henry's Law Constant | 7.571 x 10⁻⁹ atm m³/mol | Low value indicates that volatilization from soil or water is not a significant dissipation route. | publications.gc.ca |

| Groundwater Ubiquity Score (GUS) | High | The GUS index predicts a high leachability potential. | herts.ac.uk |

Ecotoxicological Profile

The ecotoxicological assessment of this compound reveals low toxicity to most animal species but very high toxicity to plants. It is considered practically non-toxic to mammals, birds, bees, fish, and aquatic invertebrates. epa.gov However, it is extremely toxic to certain non-target aquatic plants, which becomes the primary focus for ecological risk mitigation. epa.gov The U.S. EPA noted that the estimated environmental concentration in water could exceed the EC50 values for sensitive aquatic plants like green algae and duckweed (Lemna gibba). epa.gov

Table: Ecotoxicity Endpoints for this compound

| Organism Group | Species | Endpoint | Value | Toxicity Classification | Source |

| Birds | Bobwhite Quail | Acute Oral LD50 | >2250 mg/kg | Practically Non-toxic | epa.gov |

| Mallard Duck | Dietary LC50 | >5620 ppm | Practically Non-toxic | epa.gov | |

| Fish | Bluegill Sunfish | 96-hr LC50 | 300 ppm | Practically Non-toxic | epa.gov |

| Rainbow Trout | 96-hr LC50 | 300 ppm | Practically Non-toxic | epa.gov | |

| Aquatic Invertebrates | Daphnia spp. | 48-hr LC50 | 250 ppm | Practically Non-toxic | epa.gov |

| Aquatic Plants | Green Algae (Selenastrum capricornutum) | EC50 | 3.31 ppb | Extremely Toxic | epa.gov |

| Duckweed (Lemna gibba) | EC50 | 3.1 ppb | Extremely Toxic | epa.gov | |

| Insects | Honey Bee | Acute Contact LD50 | >100 µ g/bee | Practically Non-toxic | epa.gov |

Policy Implications and Sustainable Use of this compound

The scientific findings from environmental risk assessments have direct policy implications, leading to specific regulations and sustainable use guidelines aimed at mitigating identified risks.

The primary policy response has been the implementation of mandatory label requirements to reduce exposure to non-target organisms and water resources. epa.gov This includes directions for managing spray drift, such as specifying droplet size, prohibiting application under certain wind conditions, and not using nozzles that produce fine-droplet sprays. epa.govgreenbook.net Warnings about the potential for groundwater contamination are also prominent on product labels, advising against use where soils are coarse and groundwater is near the surface. epa.govgreenbook.net

Sustainable use of this compound is promoted through principles of Integrated Weed Management (IWM). greenbook.netgrdc.com.au Key IWM strategies recommended for this compound users include:

Using multiple herbicide modes of action in rotations or mixtures to prevent the development of herbicide-resistant weeds. greenbook.net

Scouting fields before and after application to monitor weed populations and ensure control. greenbook.net

Applying the full labeled rate to ensure efficacy and reduce the selection pressure for resistance. greenbook.net

Considering environmental conditions such as soil type, pH, and moisture, which can affect the herbicide's efficacy and environmental fate. epa.govmdpi.com For sulfonylurea-type herbicides, efficacy can be negatively impacted by acidic water pH, making water quality an important consideration for application. cambridge.orgrainbowbrown.co.nz

Adhering to crop rotation restrictions to prevent injury to subsequent susceptible crops, as Flumetsulam can persist in the soil. donaghys.co.nz

These practices aim to maximize the effectiveness of this compound while minimizing its environmental footprint, particularly the risks to non-target plants and water quality, thereby supporting its role within a sustainable agricultural system. researchgate.netregulations.gov

Research Gaps and Advanced Research Directions for Flumetaulam

Emerging Analytical Approaches for Flumetsulam (B1672885) Residues

The detection of flumetsulam residues in various environmental matrices is crucial for monitoring its fate and potential impact. While traditional analytical methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC) have been employed, there is a growing need for faster, more sensitive, and field-portable techniques. mdpi.comrsc.org

Recent advancements have focused on ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), which offers enhanced specificity and sensitivity for detecting flumetsulam in complex samples like plant-derived foods. rsc.orgrsc.org The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has also been adapted for sample preparation, providing an efficient alternative for pesticide residue analysis in various food matrices. rsc.org

Another promising technique is surface-enhanced Raman scattering (SERS). A fast and low-cost SERS method has been developed for the on-site detection of flumetsulam in wheat. mdpi.com This method, utilizing halide-modified concentrated gold nanoparticles (AuNPs) as the SERS substrate, achieved a low limit of detection (LOD) and demonstrated good recovery rates, highlighting its potential for rapid and accurate quantification of flumetsulam residues in agricultural products. mdpi.com

Future research should continue to explore and validate these emerging analytical methods for a wider range of environmental samples, including soil, water, and various crops. Developing robust and cost-effective analytical tools is essential for effective regulatory monitoring and risk assessment.

Novel Bioremediation Strategies for Flumetsulam Contamination

The persistence of flumetsulam in certain soil and aquatic environments raises concerns about potential long-term contamination. herts.ac.uk Bioremediation, which utilizes microorganisms to degrade or detoxify pollutants, offers a promising and environmentally friendly approach to mitigate this issue.

Microbial degradation is a primary pathway for flumetsulam dissipation in soils. cdnsciencepub.com Studies have shown that soil microorganisms can metabolize flumetsulam, with the rate of degradation influenced by factors such as soil pH, organic matter content, temperature, and moisture. cdnsciencepub.comresearchgate.netcaws.org.nz The half-life of flumetsulam in soil can vary significantly, from a few weeks to several months, depending on these conditions. researchgate.netepa.gov

Research into identifying and isolating specific microbial strains with high flumetsulam-degrading capabilities is a key area for advancement. Understanding the enzymatic pathways involved in flumetsulam breakdown is crucial for developing effective bioremediation strategies. For instance, the cleavage of the sulfonamide bond has been identified as a major degradation pathway for similar herbicides. researchgate.net

Future research should focus on:

Screening for and characterizing novel microbial consortia or individual strains capable of efficiently degrading flumetsulam.

Investigating the genetic and enzymatic basis of flumetsulam metabolism in these microorganisms.

Optimizing conditions for microbial activity to enhance the in-situ bioremediation of flumetsulam-contaminated sites.

Exploring the potential of phytoremediation, using plants to absorb and metabolize flumetsulam, as a complementary strategy.

Long-term Ecological Impacts of Flumetsulam at Landscape Scale

While acute toxicity studies have been conducted on various non-target organisms, the long-term ecological impacts of flumetsulam at the landscape level are not fully understood. epa.govlgcstandards.com The persistence of flumetsulam in the environment, coupled with its mobility in some soil types, necessitates a broader assessment of its potential effects on ecosystem structure and function. herts.ac.ukepa.gov

Flumetsulam has been shown to be highly toxic to certain non-target aquatic plants, such as green algae and duckweed, at very low concentrations. epa.govepa.gov This raises concerns about potential indirect effects on aquatic ecosystems, including impacts on organisms that rely on these plants for food and habitat. epa.gov The potential for flumetsulam to leach into groundwater and affect irrigated crops is another area of concern. epa.gov

Long-term studies are needed to evaluate:

The chronic effects of low-level flumetsulam exposure on a variety of non-target terrestrial and aquatic organisms.

The potential for bioaccumulation and biomagnification in food webs, although current data suggest a low potential for bioaccumulation. publications.gc.ca

The impact of flumetsulam on soil microbial communities and their essential functions, such as nutrient cycling.

The cumulative effects of flumetsulam in combination with other agricultural stressors at a landscape scale.

The U.S. Environmental Protection Agency (EPA) has noted numerous reports of adverse ecological incidents related to flumetsulam exposure in non-target plants, underscoring the need for continued monitoring and research in this area. regulations.gov

Integration of "Omics" Technologies in Flumetsulam Research

The advent of "omics" technologies, including genomics, proteomics, and metabolomics, offers powerful tools to investigate the molecular mechanisms of flumetsulam action and its impact on biological systems at a deeper level.

Proteomics can be used to identify the proteins that are differentially expressed in plants and microorganisms in response to flumetsulam exposure. This can provide insights into the mechanisms of both herbicidal action and resistance, as well as the metabolic pathways involved in its degradation.

Metabolomics can analyze the complete set of metabolites within a cell or organism. In the context of flumetsulam, metabolomics can be used to:

Identify the specific metabolic pathways disrupted by the inhibition of acetolactate synthase (ALS). imtrade.com.au

Characterize the metabolites formed during the degradation of flumetsulam in plants and soil, providing a more complete picture of its environmental fate. researchgate.net

Discover biomarkers of flumetsulam exposure in non-target organisms.

The selectivity of flumetsulam is attributed to the differential rates of its metabolism in tolerant and susceptible plants. imtrade.com.au Tolerant crops like corn can rapidly metabolize flumetsulam into non-toxic compounds through processes like hydroxylation and glycosylation. researchgate.net "Omics" technologies can help to elucidate these metabolic pathways in greater detail and identify the key enzymes and genes involved.

Future research integrating "omics" approaches will be instrumental in:

Developing a more comprehensive understanding of the mode of action of flumetsulam.

Identifying the genetic basis of flumetsulam resistance in weeds.

Assessing the sublethal effects of flumetsulam on non-target organisms at the molecular level.

Potentially engineering microorganisms or plants with enhanced capabilities for flumetsulam bioremediation.

Q & A

Q. How can researchers address ethical concerns in studies involving this compound’s potential groundwater contamination?

Q. What theoretical frameworks guide the study of this compound’s resistance evolution in weed populations?

- Methodological Answer : Apply population genetics models (e.g., Hardy-Weinberg equilibrium) to estimate selection coefficients. Use dose-escalation experiments to simulate resistance development. Cross-validate with molecular markers (e.g., ALS gene mutations) to confirm resistance mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.